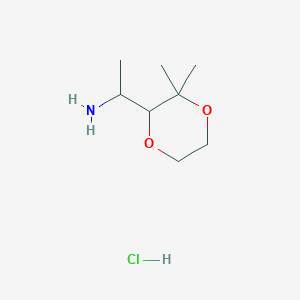

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a chemical compound . It is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

The physical form of “1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research has shown various applications in the synthesis and structural analysis of compounds related to "1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride". For instance, the synthesis and reactivity of antiaromatic compounds such as 1,4-dihydropyrazines have been explored, highlighting the potential for creating complex organic structures and understanding their stability and solvatochromism properties (Brook, Haltiwanger, & Koch, 1992). Furthermore, the epoxidation of enamines leading to the formation of 1,4-dioxanes has been studied, revealing insights into oxygen transfer processes and product yields (Adam, Peters, Peters, Schnering, & Voerckel, 1992).

Environmental Applications

The degradation of environmental contaminants such as 1,4-dioxane has been a significant area of study. Techniques like the UV/Hydrogen Peroxide Process have been applied to understand the degradation mechanism of 1,4-dioxane in aqueous solutions, aiming for complete mineralization and purification of water sources (Stefan & Bolton, 1998). Additionally, the microbially driven Fenton reaction has been explored for the degradation of 1,4-dioxane, offering an alternative approach to traditional remediation methods (Sekar & DiChristina, 2014).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

The primary target of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride, also known as EDC or EDAC, is the carboxyl group present in various biological molecules . This compound is a zero-length crosslinker used to couple carboxyl groups to primary amines .

Mode of Action

EDC interacts with its targets by first reacting with the carboxyl group to form an amine-reactive O-acyl isourea intermediate . This intermediate can then rapidly react with amines to form an amide bond, releasing an isourea byproduct .

Biochemical Pathways

The action of EDC affects the biochemical pathways involving the formation of amide bonds. This includes peptide synthesis, conjugation of haptens to carrier proteins to form immunogens, 5’ phosphorylation of nucleic acids, and the construction of amine-reactive NHS esters of biomolecules .

Pharmacokinetics

As a water-soluble reagent , it is expected to have good bioavailability

Result of Action

The result of EDC’s action is the formation of a neutral amide bond between a carboxyl group and an amine . This can lead to the creation of various bioconjugates, including peptide bonds in protein synthesis, and the attachment of haptens to carrier proteins to form immunogens .

Action Environment

The action of EDC is influenced by environmental factors such as pH and the presence of water. The coupling reaction mediated by EDC is optimal at a pH of 4.7-6.0 . . Therefore, the reaction environment plays a crucial role in the efficacy and stability of EDC’s action.

Eigenschaften

IUPAC Name |

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(9)7-8(2,3)11-5-4-10-7;/h6-7H,4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKYPKSAMNJDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(OCCO1)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B2764530.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)